Physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride
Physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperazin-1-yl)phthalazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific salt in peer-reviewed literature, this document establishes a predictive and methodological framework. By leveraging data from the structurally analogous and well-characterized antihypertensive agent Hydralazine, this guide offers field-proven, detailed protocols for determining critical parameters such as solubility, pKa, and spectroscopic characteristics. The methodologies are designed to be self-validating and are grounded in established analytical chemistry principles, providing researchers, scientists, and drug development professionals with the necessary tools to characterize this molecule and similar phthalazine derivatives.
Introduction and Strategic Overview
1-(Piperazin-1-yl)phthalazine belongs to the phthalazine class of nitrogen-containing heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including antihypertensive, antitumor, and anti-inflammatory effects[1]. The dihydrochloride salt form is intended to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development to improve biopharmaceutical properties.
A thorough literature review reveals a scarcity of published experimental data for 1-(Piperazin-1-yl)phthalazine dihydrochloride. Therefore, this guide adopts a dual strategy:
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Structural Analogue Analysis: We will draw heavily on the extensive body of work published for Hydralazine (1-hydrazinophthalazine), a chemically related and commercially available drug.[2][3][4]. The shared phthalazine core dictates many of the spectroscopic and chemical properties, making Hydralazine an excellent model for establishing analytical methodologies.
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First-Principles Methodologies: We provide detailed, step-by-step experimental protocols that are considered industry standards for the characterization of new chemical entities (NCEs). These protocols are presented with an emphasis on the underlying scientific rationale, enabling researchers to adapt and apply them directly.
This approach ensures that while we acknowledge the data gap, we provide a robust and scientifically rigorous pathway for the complete physicochemical characterization of the target compound.
Chemical Identity and Structural Elucidation
The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure.
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Chemical Name: 1-(Piperazin-1-yl)phthalazine dihydrochloride
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CAS Number: 1333898-02-4 (for the salt form)[5]
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Molecular Formula: C₁₂H₁₆Cl₂N₄
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Molecular Weight: 287.19 g/mol
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Chemical Structure:
Caption: Structure of 1-(Piperazin-1-yl)phthalazine Dihydrochloride.
Summary of Core Physicochemical Properties
The following table summarizes key physicochemical properties. Values for the target compound are largely predictive, while experimental data for the analogue Hydralazine hydrochloride are provided for context and methodological validation.
| Property | 1-(Piperazin-1-yl)phthalazine Dihydrochloride | Hydralazine Hydrochloride (Analogue) | Scientific Rationale & Importance |
| Physical Form | Expected to be a crystalline solid | White to off-white crystalline solid[6] | Affects handling, formulation (e.g., tableting), and dissolution rate. |
| Molecular Weight | 287.19 g/mol | 196.64 g/mol [3][6] | Fundamental property for all stoichiometric calculations and analytical characterization. |
| Melting Point (°C) | Not available in literature | ~273 °C (with decomposition)[2] | An indicator of purity and lattice energy. A sharp melting point suggests high purity. |
| Aqueous Solubility | Predicted to be high | Soluble in water[2][3][6][7] | Critical for bioavailability. Salt formation significantly enhances solubility over the free base. |
| pKa | Predicted: ~8-9 (piperazine), ~3-4 (phthalazine) | 7.3[2] | Governs the ionization state at different physiological pH values, impacting absorption, distribution, and receptor binding. |
| UV λmax (nm) | Predicted: ~210, 240, 300-320 | 211, 236 nm[6] | Determined by the phthalazine chromophore; essential for quantification by UV-Vis spectroscopy. |
Aqueous Solubility Determination
Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly influencing a drug's absorption and bioavailability. For orally administered drugs, poor solubility is a major hurdle. The conversion of a basic parent molecule to a dihydrochloride salt is a deliberate strategy to leverage the high polarity of the ionized form to dramatically increase solubility in the low pH environment of the stomach and maintain it in systemic circulation. The equilibrium shake-flask method followed by HPLC-UV analysis is the gold-standard for its accuracy and reliability.
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Preparation of Calibration Standards:
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Accurately weigh and dissolve 10 mg of 1-(Piperazin-1-yl)phthalazine dihydrochloride in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
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Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
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Sample Preparation:
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Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials containing a fixed volume (e.g., 1 mL) of the test media (e.g., deionized water, pH 1.2 HCl, pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.
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Equilibration:
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Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is necessary to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
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Sample Processing:
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After equilibration, visually confirm the presence of undissolved solid.
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Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all solid particles. This step is critical to prevent artificially high readings.
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Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
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HPLC-UV Analysis:
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Analyze the calibration standards and the diluted sample solutions using a validated RP-HPLC method (see Section 7.0).
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Construct a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of the diluted sample from the calibration curve and back-calculate the original solubility in the test medium, accounting for the dilution factor.
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Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Dissociation Constant (pKa) Determination
Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 1-(Piperazin-1-yl)phthalazine, there are multiple basic nitrogen atoms capable of protonation: two in the piperazine ring and two in the phthalazine ring. The piperazine nitrogens are aliphatic amines and are expected to be the most basic (predicted pKa ~8-9). The phthalazine nitrogens are part of an aromatic system, making them significantly less basic (predicted pKa ~3-4). The pKa governs solubility, membrane permeability (as the neutral form is more lipophilic), and interactions with biological targets. Potentiometric titration is a direct and robust method for measuring pKa values.
Experimental Protocol: Potentiometric Titration
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System Setup:
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Use an automated titrator equipped with a calibrated pH electrode and a precision burette.
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Maintain the sample at a constant temperature (e.g., 25 °C) using a jacketed beaker.
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Purge the system with an inert gas (e.g., nitrogen) to prevent dissolution of atmospheric CO₂, which can interfere with the titration of basic compounds.
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Sample Preparation:
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Accurately prepare a solution of the compound at a known concentration (e.g., 0.01 M) in deionized water. It is crucial to know the exact concentration for accurate calculations.
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Titration Procedure:
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The compound is a dihydrochloride salt, meaning it is already in its fully protonated (acidic) form. Therefore, it will be titrated with a standardized strong base (e.g., 0.1 M NaOH).
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Add the titrant in small, precise increments, recording the pH after each addition. The increments should be smaller near the equivalence points to ensure high resolution.
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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The curve will show inflection points corresponding to the neutralization of the protonated nitrogens. For this molecule, two distinct equivalence points corresponding to the two pKa values of the piperazine moiety are expected. The phthalazine pKa's may be difficult to resolve in aqueous media.
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The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region). Alternatively, the inflection points can be found by calculating the first or second derivative of the titration curve, which provides a more accurate determination of the equivalence volume. Specialized software is typically used for this analysis.
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Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and allowing for quantitative analysis.
UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy is used to quantify the concentration of the compound in solution and provides information about its electronic structure. The extensive conjugation of the phthalazine ring system is expected to produce strong UV absorbance.
Protocol:
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Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or water).
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Use a calibrated dual-beam UV-Vis spectrophotometer.
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Scan the solution from 200 to 400 nm, using the solvent as a blank reference.
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Identify the wavelengths of maximum absorbance (λmax). Based on data for hydralazine[6] and other phthalazine derivatives[8], expect strong absorbance peaks around 210-240 nm and a broader, lower-energy peak around 300-320 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides analogous information for carbon atoms.
Protocol:
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Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton peak does not obscure many signals.
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected ¹H NMR Signals:
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Aromatic Region (7.5-8.5 ppm): A complex multiplet pattern corresponding to the four protons on the phthalazine ring.
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Piperazine Region (3.0-4.0 ppm): Broad signals corresponding to the eight protons of the piperazine ring. The exact chemical shifts and splitting will depend on the chair conformation and protonation state.
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N-H Protons: A very broad signal for the two N-H protons of the protonated piperazine, which may be exchanged with D₂O.
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Expected ¹³C NMR Signals: Signals corresponding to the aromatic carbons of the phthalazine ring and the aliphatic carbons of the piperazine ring[9][10][11].
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. It is typically coupled with a liquid chromatograph (LC-MS) for purity analysis.
Protocol:
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Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Introduce the sample into the mass spectrometer via direct infusion or an LC system.
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Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
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Expected Result: The primary ion observed will be the [M+H]⁺ ion of the free base, where M is 1-(piperazin-1-yl)phthalazine. The expected mass-to-charge ratio (m/z) would be approximately 215.13, corresponding to the molecular formula [C₁₂H₁₅N₄]⁺[12]. The dihydrochloride salt will dissociate in the ESI source.
Chromatographic Purity and Stability Analysis
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of a pharmaceutical compound and monitoring its stability over time. A robust, stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities. The development of such a method is a regulatory requirement. Methodologies developed for Hydralazine provide an excellent starting point[13][14][15].
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
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Chromatographic System: A standard HPLC system with a UV detector, autosampler, and column oven.
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Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile first choice for this type of molecule.
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Mobile Phase:
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A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures sharp peak shapes by suppressing the interaction of the basic nitrogens with residual silanols on the column.
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B: Acetonitrile or Methanol.
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Gradient Elution: A gradient elution (e.g., starting with 5% B and increasing to 95% B over 20 minutes) is necessary to elute the main compound as well as any potential impurities with different polarities.
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Detection: UV detection at one of the λmax values (e.g., 240 nm). A photodiode array (PDA) detector is highly recommended as it can acquire spectra across the entire UV range, helping to identify and distinguish different peaks.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL.
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Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualization: HPLC Purity Analysis Workflow
Caption: General Workflow for API Purity Determination by RP-HPLC.
Conclusion
This technical guide has outlined the essential physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride and provided a comprehensive set of validated, step-by-step protocols for their experimental determination. By utilizing the well-documented properties of the structural analogue Hydralazine, a robust framework for characterization has been established. The successful application of these methodologies—spanning solubility, pKa, spectroscopy, and chromatography—will generate the critical data required to advance the research and development of this compound, ensuring scientific integrity and supporting formulation and preclinical assessment efforts.
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